N'-[(E)-(2-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between 2-nitrobenzaldehyde and 2-phenylquinoline-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
N’-[(E)-(2-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(E)-(2-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to bind to bacterial enzymes, inhibiting their function . Similarly, its anticancer properties could be attributed to its interaction with cellular pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(2-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is unique due to its specific structural features, such as the presence of both nitrophenyl and quinoline moieties. These structural elements contribute to its distinctive chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C23H16N4O3 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[(E)-(2-nitrophenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H16N4O3/c28-23(26-24-15-17-10-4-7-13-22(17)27(29)30)19-14-21(16-8-2-1-3-9-16)25-20-12-6-5-11-18(19)20/h1-15H,(H,26,28)/b24-15+ |
InChI Key |
BZWNCGZEMKXOCY-BUVRLJJBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CC=C4[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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